Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt
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Overview
Description
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chlorophenoxy group and a methylpropanoate moiety, making it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt typically involves the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with calcium hydroxide to form the calcium salt. The reaction conditions include maintaining a temperature of around 60-70°C and using a solvent such as toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: 2-(4-chlorophenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-chlorophenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt involves its interaction with specific molecular targets. The compound is known to mimic the action of natural auxins, which are plant hormones that regulate growth. It binds to auxin receptors, leading to uncontrolled growth and ultimately the death of the plant. This mechanism makes it an effective herbicide .
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate calcium salt can be compared with other similar compounds such as:
2-(4-chlorophenoxy)-2-methylpropanoic acid: The parent acid form of the compound.
2-(4-chlorophenoxy)-2-methylpropanol: The reduced alcohol form.
2-(4-chlorophenoxy)ethyl propyl ester: A structurally similar ester with different alkyl groups.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its calcium salt form, which enhances its solubility and stability in various applications .
Properties
CAS No. |
102988-48-7 |
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Molecular Formula |
C12H15CaClO3+2 |
Molecular Weight |
282.77 g/mol |
IUPAC Name |
calcium;ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C12H15ClO3.Ca/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10;/h5-8H,4H2,1-3H3;/q;+2 |
InChI Key |
YPJPOGFCVOCWHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl.[Ca+2] |
Origin of Product |
United States |
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